(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid
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Description
(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, commonly known as Trityl-ABA, is a synthetic amino acid derivative used in scientific research for its unique properties. This compound is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system.
Scientific Research Applications
Reactivity and Synthesis Applications
A literature review by Kaplaushenko (2019) discusses the reactivity of 1,2,4-triazole-3-thione derivatives, highlighting the importance of compounds with open thiogroups, such as cysteine analogs, for their antioxidant and antiradical activities. While this review does not directly mention "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid," it underscores the significance of exploring chemical transformations involving similar classes of compounds for potential pharmacological activities Kaplaushenko, 2019.
Analytical Applications
Friedman (2004) explores the applications of the ninhydrin reaction, primarily for the analysis of amino acids, peptides, and proteins, across a broad spectrum of disciplines including agricultural, biomedical, and nutritional sciences. The reactivity of primary amino groups with ninhydrin, leading to the formation of Ruhemann's purple, is critical for detecting and analyzing compounds related to "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid" Friedman, 2004.
Neuropharmacology and Neuroprotective Agents
Research on YM872 highlights its role as a selective, potent, and water-soluble AMPA receptor antagonist with potential neuroprotective properties. Although not directly related, this study emphasizes the importance of developing compounds with specific receptor affinities, which could include analogs of "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid" for treating neurological conditions Takahashi et al., 2006.
Biomedical and Pharmacological Effects
Naveed et al. (2018) discuss the pharmacological review of Chlorogenic Acid (CGA), detailing its antioxidant, anti-inflammatory, and neuroprotective roles. While CGA differs structurally from "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid," understanding the pharmacological effects of similarly complex molecules can inform research into the applications of this compound Naveed et al., 2018.
Transport Mechanisms in Neurons
Horak et al. (2014) detail the trafficking of NMDA receptors from the ER to synapses, illustrating the complex pathways involved in receptor regulation within neurons. Insights into such mechanisms could potentially be applied to the study of compounds like "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid" and their effects on synaptic function Horak et al., 2014.
properties
IUPAC Name |
(2R)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQZNOAYQCQFZ-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428608 |
Source
|
Record name | Nim-Trityl-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid | |
CAS RN |
199119-46-5 |
Source
|
Record name | Nim-Trityl-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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